(4-Ethyl-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
(4-Ethyl-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with an ethyl group at the fourth position, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine typically involves multi-step organic reactions. One common method starts with the alkylation of furan-2-ylmethylamine with 4-ethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps if necessary. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-benzyl)-furan-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethyl-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-benzyl)-furan-2-ylmethyl-amine: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-benzyl)-thiophene-2-ylmethyl-amine: Similar structure but with a thiophene ring instead of a furan ring.
(4-Ethyl-benzyl)-pyrrole-2-ylmethyl-amine: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
(4-Ethyl-benzyl)-furan-2-ylmethyl-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene and pyrrole. The ethyl group at the benzyl position also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h3-9,15H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDMPIBSAQQJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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